(3,4-Dimethylthiophen-2-yl)boronic acid
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Overview
Description
(3,4-Dimethylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiophene ring substituted with two methyl groups at the 3 and 4 positions. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylthiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the direct borylation of 3,4-dimethylthiophene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar borylation reactions but are scaled up and optimized for efficiency and cost-effectiveness. These methods may include continuous flow processes and the use of more robust catalysts to handle larger quantities of reactants .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products.
Oxidation: The major products are alcohols or phenols.
Substitution: The major products depend on the specific substitution reaction performed.
Scientific Research Applications
(3,4-Dimethylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Dimethylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new palladium-organic complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Methoxyphenylboronic Acid: Another boronic acid with a methoxy group that provides different electronic properties.
2-Thiopheneboronic Acid: A boronic acid with a thiophene ring but without the methyl substitutions.
Uniqueness: (3,4-Dimethylthiophen-2-yl)boronic acid is unique due to the presence of the two methyl groups on the thiophene ring, which can influence its reactivity and the properties of the resulting coupled products. This makes it a valuable compound for fine-tuning the properties of synthesized molecules .
Properties
Molecular Formula |
C6H9BO2S |
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Molecular Weight |
156.02 g/mol |
IUPAC Name |
(3,4-dimethylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BO2S/c1-4-3-10-6(5(4)2)7(8)9/h3,8-9H,1-2H3 |
InChI Key |
DCYYTXJYZBLQDW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CS1)C)C)(O)O |
Origin of Product |
United States |
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